

Spectroscopic and Synthetic Profile of 6-Nitro-benzoxazole-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitro-benzoxazole-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound **6-Nitro-benzoxazole-2-thiol**. Due to the limited availability of direct experimental spectra in public databases, this document combines confirmed data with predicted spectroscopic values derived from structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

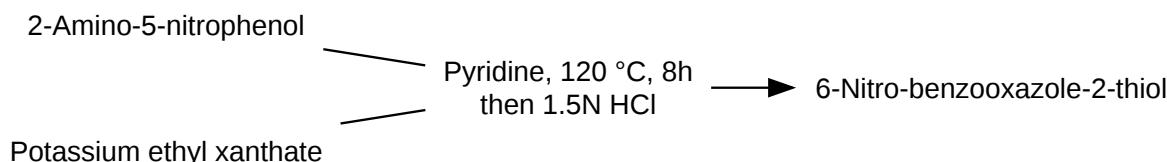
Compound Identity

Parameter	Value
IUPAC Name	6-nitro-1,3-benzoxazole-2-thiol
CAS Number	14541-93-6
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S
Molecular Weight	196.18 g/mol
Chemical Structure	(See Diagram Below)

Synthesis Protocol

A documented method for the synthesis of **6-Nitro-benzoxazole-2-thiol** involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate.[\[1\]](#)

Reaction Scheme:



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Figure 1: Synthesis of **6-Nitro-benzoxazole-2-thiol**.

Experimental Procedure:

- A mixture of 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) is prepared in pyridine.
- The reaction mixture is heated to 120 °C for 8 hours.
- Upon completion of the reaction, the mixture is acidified using 1.5N HCl.
- The resulting solid precipitate is collected by filtration and dried under vacuum to yield the final product.

This procedure has been reported to produce **6-Nitro-benzoxazole-2-thiol** as a yellow solid with a yield of 78%.[\[1\]](#)

Spectroscopic Data

Mass Spectrometry

The mass spectrum of the synthesized product confirms the presence of **6-Nitro-benzoxazole-2-thiol**.

Ion	m/z
[M+H] ⁺	197.18

Table 1: Mass Spectrometry Data for **6-Nitro-benzoxazole-2-thiol**.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **6-Nitro-benzoxazole-2-thiol** is not readily available.

However, based on the analysis of structurally similar nitrobenzoxazole derivatives, the following chemical shifts can be predicted.

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 11.0 - 13.0	br s	-SH / -NH (tautomer)
~ 8.0 - 8.5	d	H-7
~ 7.8 - 8.2	dd	H-5
~ 7.4 - 7.7	d	H-4

Table 2: Predicted ¹H NMR Spectroscopic Data for **6-Nitro-benzoxazole-2-thiol**.

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 175 - 185	C=S (C-2)
~ 150 - 155	C-3a
~ 145 - 150	C-6
~ 140 - 145	C-7a
~ 115 - 125	C-5
~ 110 - 120	C-4
~ 105 - 115	C-7

Table 3: Predicted ¹³C NMR Spectroscopic Data for **6-Nitro-benzoxazole-2-thiol**.

Infrared (IR) Spectroscopy

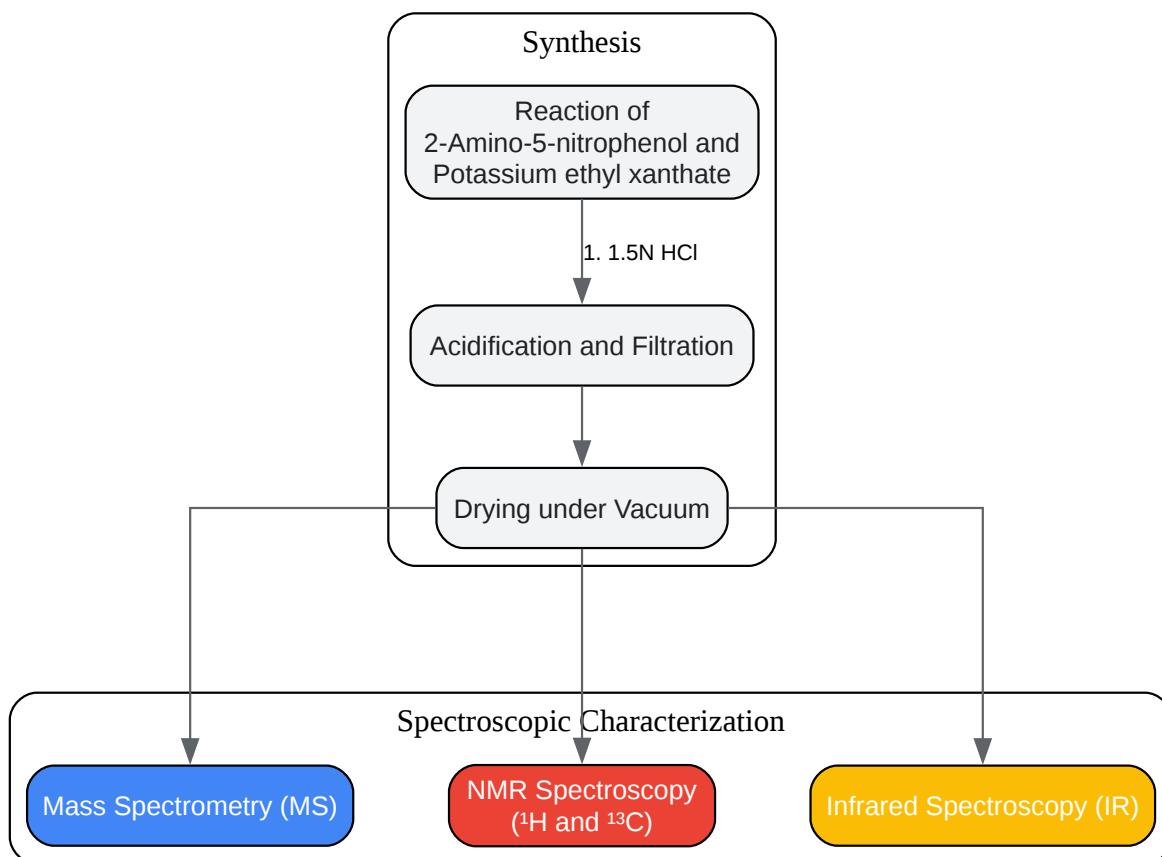
An experimental IR spectrum for **6-Nitro-benzoxazole-2-thiol** has not been identified in the reviewed literature. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3200	Medium	N-H stretch (tautomer)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2600 - 2550	Weak	S-H stretch
~ 1620 - 1600	Strong	C=N stretch
~ 1560 - 1520	Strong	Asymmetric NO ₂ stretch
~ 1350 - 1300	Strong	Symmetric NO ₂ stretch
~ 1200 - 1100	Strong	C=S stretch
~ 1250 - 1200	Strong	Asymmetric C-O-C stretch

Table 4: Predicted IR Absorption Bands for **6-Nitro-benzoxazole-2-thiol**.

Experimental Workflow

The general workflow for the synthesis and characterization of **6-Nitro-benzoxazole-2-thiol** is depicted below.



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Figure 2: Experimental workflow for synthesis and characterization.

General Spectroscopic Protocols

The following are general experimental procedures for the spectroscopic analysis of benzoxazole derivatives and are recommended for the characterization of **6-Nitrobenzoxazole-2-thiol**.

NMR Spectroscopy:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is standard.

IR Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
- Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.
- Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

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References

- 1. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

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